molecular formula C16H22N2O5S B2761085 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide CAS No. 2210137-61-2

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide

Cat. No.: B2761085
CAS No.: 2210137-61-2
M. Wt: 354.42
InChI Key: KDGQSUGXCFSGFU-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, an ethoxyethyl chain, and a phenylethane sulfonamide group, which contribute to its diverse chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.

Mode of Action

The compound interacts with its targets by inhibiting the calcium currents . This inhibition disrupts the normal flow of calcium ions through the Cav 1.2 channels, leading to changes in the cellular functions that depend on calcium signaling.

Biochemical Pathways

The affected pathways primarily involve calcium signaling . The downstream effects of disrupting these pathways can vary widely, depending on the specific cellular context.

Pharmacokinetics

The compound has demonstrated high metabolic stability on human liver microsomes , negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have good bioavailability and a favorable safety profile.

Result of Action

The molecular and cellular effects of the compound’s action include potent anticonvulsant properties . In animal seizure models, the compound has shown broad-spectrum activity. It has also proven effective in pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dioxopyrrolidin-1-yl with ethylene oxide to form a 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl intermediate. This intermediate is then reacted with 2-phenylethane-1-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with modified functional groups .

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives and sulfonamide-containing molecules, such as:

Uniqueness

What sets N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide apart is its combination of a pyrrolidinone ring with an ethoxyethyl chain and a phenylethane sulfonamide group. This unique structure imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c19-15-6-7-16(20)18(15)10-12-23-11-9-17-24(21,22)13-8-14-4-2-1-3-5-14/h1-5,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGQSUGXCFSGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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